molecular formula C6H12N2O8P2 B8376349 Bis-phosphonomethyl-2,5-diketopiperazine

Bis-phosphonomethyl-2,5-diketopiperazine

Cat. No.: B8376349
M. Wt: 302.12 g/mol
InChI Key: ROKAXOISGALEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-phosphonomethyl-2,5-diketopiperazine (CAS 64140-94-9) is a synthetic organic compound with the molecular formula C6H12N2O8P2 and a molecular weight of 302.116 g/mol . This molecule is characterized by a 2,5-diketopiperazine (DKP) core—a cyclic dipeptide—that is functionalized with phosphonomethyl groups on both nitrogen atoms . The 2,5-diketopiperazine scaffold is known for its rigid, nearly planar structure that confers stability against proteolysis and serves as a privileged scaffold in medicinal chemistry due to its ability to mimic peptide turns . The presence of the dual phosphonate groups is a key structural feature, potentially enabling chelation of metal ions and providing a high degree of polarity. This combination places this compound as a compound of significant interest for exploratory research. Its potential applications are derived from the known bioactivities of DKPs and the functionality of phosphonate groups. Researchers may investigate its use as a building block for the synthesis of more complex molecules, a ligand in coordination chemistry, or a precursor for compounds with modified biological activity. The broader class of 2,5-diketopiperazines has been extensively studied and displays a wide range of pharmacological activities, including serving as anticancer, antibacterial, and antiviral agents . Furthermore, specific DKP derivatives have been identified as effective inhibitors of proteins like the breast cancer resistance protein (BCRP) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H12N2O8P2

Molecular Weight

302.12 g/mol

IUPAC Name

[2,5-dioxo-4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid

InChI

InChI=1S/C6H12N2O8P2/c9-5-1-7(3-17(11,12)13)6(10)2-8(5)4-18(14,15)16/h1-4H2,(H2,11,12,13)(H2,14,15,16)

InChI Key

ROKAXOISGALEAP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Substituted DKPs

  • N-Ethyl/N-Methyl DKPs : Synthesized via hydrothermal reduction of Spirulina biomass, these derivatives (e.g., N-ethyl-2,5-diketopiperazine) exhibit reduced yields under NaHCO₃-rich conditions, highlighting substituent-dependent reactivity .
  • Indole-DKPs : Derivatives like those from Eurotium cristatum EN-220 demonstrate brine shrimp lethality (LC₅₀ < 10 µg/mL) and antibacterial activity against E. coli, attributed to indole’s electron-rich aromatic system .

Key Insight : N-substitution modulates bioactivity but may reduce stability under alkaline conditions.

Heteroarylidene-Substituted DKPs

Compounds 1–10 (e.g., Z-isomers with benzylidene or furylidene substituents) exhibit UV-Vis absorbance maxima at 340–400 nm, suitable for photodynamic applications. Yields range from 27% to 89%, with gram-scale synthesis feasible for select derivatives .

Bis-Alkyl/Aryl-Substituted DKPs

Compound Substituents Bioactivity (EC₅₀ or IC₅₀) Therapeutic Ratio (LC₅₀/EC₅₀) Source
bmDKP (45) 6-benzyl-3-methyl 2.2 µg/mL (U. pertusa) 17.7 (algae), 263 (diatoms) Streptomyces sp.
imDKP (46) 6-isobutyl-3-methyl 3.1 µg/mL (U. pertusa) 21 (algae), 120.2 (diatoms) Streptomyces sp.
Compound 1–3 Hydroxy-methoxybenzyl, etc. Cytotoxic (P388, A-549 cells) Not reported Streptomyces sp.

Key Findings :

  • Bulky aryl groups (e.g., benzyl) enhance anti-algal activity but reduce solubility.
  • Isobutyl substituents improve therapeutic ratios, suggesting lower toxicity .

Bis-Aminoalkyl DKPs

Synthesis of 3,6-bis-(4-aminoalkyl)-DKPs involves cyclization of N-protected amino acids (e.g., ε-trifluoroacetyl-L-lysine) using phosphorus pentoxide (20–50 mol%) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) at 150–175°C. Yields exceed 70% .

Comparison: Bis-phosphonomethyl-DKP synthesis would require analogous phosphorylation steps, possibly with H₃PO₃ or POCl₃, but may face challenges in regioselectivity.

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the condensation of DKP, formaldehyde, and glacial acetic acid, forming a suspension that undergoes reflux. Subsequent addition of phosphorus trichloride facilitates electrophilic substitution at the DKP nitrogen atoms, yielding BPDP after hydrolysis. Critical parameters include:

  • Molar ratios : 1:1.5:1.5 (DKP:formaldehyde:PCl₃)

  • Temperature : Reflux conditions (100–110°C)

  • Acid catalyst : Glacial acetic acid

Yield and Byproduct Analysis

Industrial implementations report yields exceeding 85%, with byproducts such as mono-phosphonomethyl derivatives minimized through controlled reagent addition. Post-reaction workup involves aqueous neutralization and solvent stripping, followed by recrystallization to isolate BPDP.

Table 1: Wong et al. Method Optimization

ParameterOptimal ValueImpact on Yield
Formaldehyde Equiv.1.5Maximizes bis-substitution
Reaction Time4–6 hoursReduces decomposition
SolventAcetic acidEnhances solubility

Glycinamide-Haloacetyl Halide Cyclization: EP0216746B1 Protocol

An alternative route synthesizes BPDP via intermediate DKP formation from glycinamide and haloacetyl halides, circumventing direct phosphonomethylation.

Two-Step Synthesis

  • Linear Intermediate Formation :
    Glycinamide reacts with chloroacetyl chloride in toluene, forming a linear dipeptide intermediate. Triethylamine scavenges HCl, promoting condensation.

    Glycinamide+ClCH2COClClCH2CONHCH2CONHR+HCl\text{Glycinamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{CONHR} + \text{HCl}
  • Cyclization :
    Treatment with sodium hydroxide induces intramolecular cyclization, yielding DKP. Subsequent phosphonomethylation follows the Wong protocol.

Advantages Over Direct Methods

  • No phase-transfer catalysts required , reducing costs.

  • High regioselectivity : Enables asymmetric DKP derivatives for specialized applications.

  • Yield : 89–92% for DKP intermediates, with BPDP yields comparable to direct methods.

Carboxylic Acid-Mediated Synthesis: Industrial-Scale Adaptation

A four-stage method utilizing low molecular weight carboxylic acids (acetic, propionic) optimizes BPDP production from waste streams.

Process Overview

  • Intermediate Synthesis :
    DKP reacts with formaldehyde and PCl₃ in carboxylic acid media, forming bis-phosphonomethyl-DKP.

  • Hydrolysis :
    Alkaline hydrolysis (NaOH) cleaves the DKP ring, producing N-phosphonomethylglycine.

  • Acidification :
    HCl addition precipitates glyphosate, with BPDP isolated during intermediate stages.

Environmental and Economic Benefits

  • Waste utilization : Integrates byproducts from ammophos production.

  • Reduced energy consumption : Lower temperatures (70–90°C) vs. traditional methods.

Table 2: Carboxylic Acid Method Performance

StageConditionsYield (%)
Intermediate formation70°C, 2 hours78
Hydrolysis100°C, NaOH85
AcidificationHCl, 25°C92

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Wong method : High yields but requires corrosive reagents (PCl₃).

  • Glycinamide route : Scalable with fewer byproducts, but adds synthetic steps.

  • Carboxylic acid method : Eco-friendly but lower intermediate yields.

Byproduct Management

  • Phosphorus residues : Mitigated via aqueous washes in all methods.

  • Symmetry vs. asymmetry : Glycinamide route enables asymmetric BPDP derivatives, valuable for drug discovery.

Applications and Derivative Syntheses

BPDP’s utility extends beyond glyphosate precursors:

  • Pharmaceutical intermediates : Epidithiodiketopiperazines derived from BPDP exhibit anticancer activity.

  • Coordination chemistry : Phosphonate groups enable metal chelation for catalytic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Bis-phosphonomethyl-2,5-diketopiperazine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For analogous piperazine derivatives, substitution reactions using sodium hydroxide or potassium iodide have proven effective for introducing functional groups . Cyclization reactions (e.g., using bis(2-chloroethyl)amine hydrochloride) can be adapted, but phosphonomethyl groups may require phosphonic acid precursors under controlled pH (e.g., 8–10) to avoid side reactions. Purification via recrystallization or column chromatography is critical, with monitoring by TLC or HPLC to confirm purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Use 1^1H and 13^13C NMR to confirm diketopiperazine ring conformation and phosphonomethyl group placement.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable.
  • FT-IR : Confirms carbonyl (C=O) and P=O bond signatures .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of phosphonomethyl groups. Avoid exposure to moisture and oxidizing agents. Periodic stability testing via HPLC is recommended to detect degradation products (e.g., free phosphonic acids) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved experimentally?

  • Methodological Answer : Use standardized protocols:

  • Solvent Screening : Test solubility in DMSO, water (pH-adjusted), and ethanol under controlled temperatures (25°C ± 0.5°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
  • Ternary Phase Diagrams : Map solubility limits in co-solvent systems (e.g., PEG-400/water) .

Q. What experimental designs are suitable for evaluating the structure-activity relationship (SAR) of this compound in biological assays?

  • Methodological Answer :

  • In Vitro Models : Use enzyme inhibition assays (e.g., phosphatases) with systematic variation of substituents (e.g., methyl vs. ethyl groups on the diketopiperazine ring).
  • Control Groups : Include unmodified diketopiperazine and phosphonomethyl-only analogs.
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronegativity/steric effects with bioactivity .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Re-optimize calculations using solvent models (e.g., COSMO-RS) and validate with experimental kinetic data (e.g., reaction rates under varying temperatures).
  • Isotopic Labeling : Trace reaction pathways (e.g., 18^{18}O labeling for hydrolysis studies) .

Q. What strategies are effective for cross-disciplinary applications of this compound, such as in environmental or materials science?

  • Methodological Answer :

  • Environmental Fate Studies : Use 14^{14}C-labeled compounds to track biodegradation pathways in soil/water systems.
  • Coordination Chemistry : Test metal-binding affinity (e.g., with Fe3+^{3+} or Ca2+^{2+}) via titration calorimetry (ITC) to explore material synthesis applications .

Methodological Resources

  • Synthesis Optimization : Adapt protocols from substituted piperazines .
  • Analytical Validation : Follow pharmacopeial standards for spectroscopic and chromatographic methods .
  • Data Resolution : Employ split-plot experimental designs for multifactorial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.